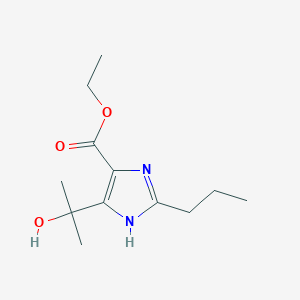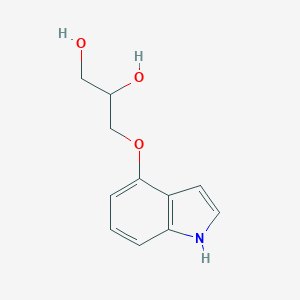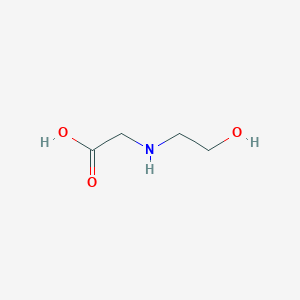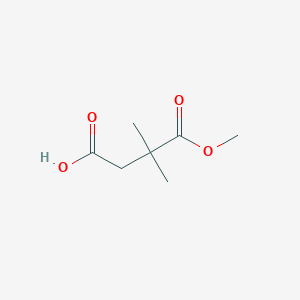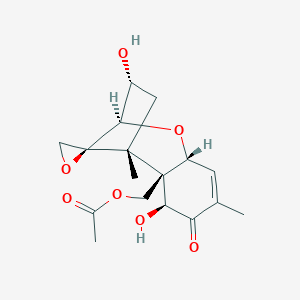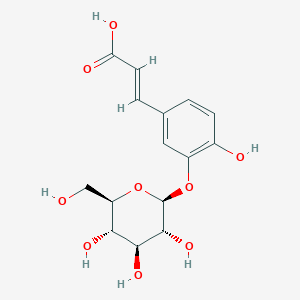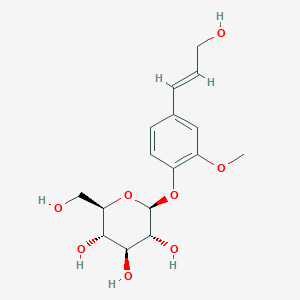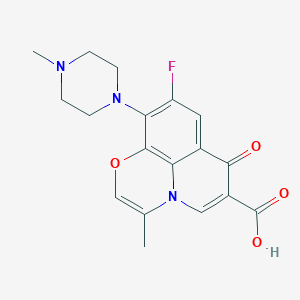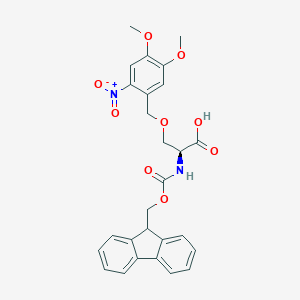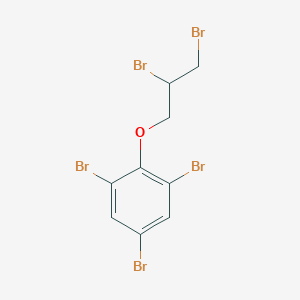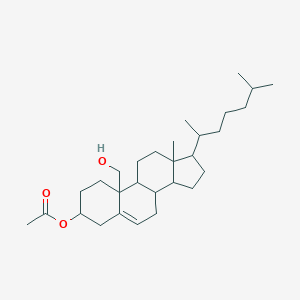![molecular formula C23H18N2O2 B030719 2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione CAS No. 143878-20-0](/img/structure/B30719.png)
2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione
描述
Synthesis Analysis
The synthesis of related dihydrobenzo[b]azepine derivatives involves intricate chemical reactions, highlighting the complexity and efficiency of organic synthesis methods. For example, an efficient synthesis involving iron(III) chloride-catalyzed intramolecular alkyne-carbonyl metathesis has been developed for dihydroquinolines and dihydrobenzo[b]azepines, demonstrating the versatility of metal-catalyzed reactions in constructing complex heterocyclic systems (Swapnadeep Jalal et al., 2014). Additionally, palladium(0)-catalyzed cyclization methods have been employed for the regio- and stereoselective synthesis of related heterocyclic compounds, showcasing the utility of palladium catalysis in organic synthesis (A. Nandakumar et al., 2014).
Molecular Structure Analysis
The molecular structure of dibenzo[b,e]azepine derivatives has been extensively studied, revealing insights into their conformational and stereochemical properties. For instance, the synthesis and molecular structure analysis of diastereoisomeric forms of related compounds have provided valuable information on their stereochemical configurations and potential bioactive conformations (Lina M Acosta Quintero et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving dibenzo[b,e]azepine derivatives are central to their functionalization and application. For example, asymmetric transfer hydrogenation of dibenzo[b,e]azepine-6,11-diones has been achieved, highlighting the potential for stereochemical control in synthesizing chiral molecules (Vijyesh K. Vyas & B. Bhanage, 2016).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their practical application and formulation. Detailed studies, such as X-ray crystallography, have been utilized to determine the precise molecular geometry and confirm the stereochemistry of dibenzo[b,e]azepine derivatives (J. Irurre et al., 1994).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental to understanding the utility and mechanism of action of these compounds. Research on the anti-inflammatory and analgesic activities of related derivatives highlights their potential therapeutic value (I. Hall et al., 1990).
科学研究应用
Anti-inflammatory and Analgesic Properties
A study demonstrated that derivatives of 2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione, specifically 6-(4-Chlorophenyl)-5H-dibenz[c,e]azepin-5,7(6H)dione, showed significant anti-inflammatory and analgesic activities in rodents. These compounds were as effective as indomethacin and phenylbutazone in animal models, suggesting their potential for treating conditions like arthritis and gout. The potent anti-inflammatory action of these derivatives was linked to their ability to inhibit acid lysosomal hydrolytic enzyme activities in mouse liver and macrophages, as well as trypsin, elastase, and collagenase activities, indicating a broad spectrum of biochemical interactions relevant to inflammation and pain modulation (Hall et al., 1990).
Synthetic Route Exploration
Research into the synthesis and structural analysis of diastereoisomeric forms of 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide has provided insights into the chemical properties and potential pharmaceutical applications of these compounds. These studies are crucial for developing analogues of anti-allergenic, antidepressant, and antihistaminic drugs, highlighting the compound's versatility in drug development processes (Acosta Quintero et al., 2016).
Enantioselective Synthesis
A significant advancement in the synthesis of N-substituted dibenzo[b,e]azepin-6-11-dione derivatives has been achieved through enantioselective transfer hydrogenation. This process, catalyzed by ruthenium in the presence of formic acid/triethylamine, yields chiral skeletons with high enantioselectivities and yields, opening up new avenues for the development of pharmaceutically relevant compounds (Vyas & Bhanage, 2016).
Corrosion Inhibition
Novel aza-pseudopeptides based on 2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione have demonstrated significant potential as corrosion inhibitors for mild steel in acidic environments. These compounds act as efficient mixed-type inhibitors, suggesting their application in protecting industrial materials from corrosion, thereby extending the utility of this chemical structure beyond pharmaceuticals into materials science (Chadli et al., 2017).
Novel Polycyclic Systems
The dehydration of certain derivatives of 2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione has led to the discovery of a new fused pentacyclic system, showcasing the compound's utility in synthesizing complex molecular architectures with potential for diverse biological activities (Ukhin et al., 2011).
属性
IUPAC Name |
2-(6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-22-18-10-4-5-11-19(18)23(27)25(22)14-21-17-9-3-1-7-15(17)13-16-8-2-6-12-20(16)24-21/h1-12,21,24H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHUCKUXFLTXAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(NC3=CC=CC=C31)CN4C(=O)C5=CC=CC=C5C4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433210 | |
| Record name | 2-[(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione | |
CAS RN |
143878-20-0 | |
| Record name | 2-[(6,11-Dihydro-5H-dibenz[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143878-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(6,11-Dihydro-5H-dibenz[b,e]azepin-6-yl)-methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.158.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

